1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole 1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
Brand Name: Vulcanchem
CAS No.: 1091-86-7
VCID: VC8205545
InChI: InChI=1S/C12H8N4O4S/c17-16(18)9-4-3-5-10(8-9)21(19,20)15-12-7-2-1-6-11(12)13-14-15/h1-8H
SMILES: C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Molecular Formula: C12H8N4O4S
Molecular Weight: 304.28 g/mol

1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

CAS No.: 1091-86-7

Cat. No.: VC8205545

Molecular Formula: C12H8N4O4S

Molecular Weight: 304.28 g/mol

* For research use only. Not for human or veterinary use.

1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole - 1091-86-7

Specification

CAS No. 1091-86-7
Molecular Formula C12H8N4O4S
Molecular Weight 304.28 g/mol
IUPAC Name 1-(3-nitrophenyl)sulfonylbenzotriazole
Standard InChI InChI=1S/C12H8N4O4S/c17-16(18)9-4-3-5-10(8-9)21(19,20)15-12-7-2-1-6-11(12)13-14-15/h1-8H
Standard InChI Key AJHZEBCUZCDBLL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

The compound features a benzo[d] triazole scaffold fused with a benzene ring and linked to a 3-nitrophenylsulfonyl group. Key structural attributes include:

Structural Features

  • Benzo[d] triazole Core: A bicyclic system with three nitrogen atoms, contributing to aromatic stability and hydrogen-bonding capacity .

  • 3-Nitrophenylsulfonyl Group: Enhances electrophilicity and potential for intermolecular interactions (e.g., π-stacking, dipole-dipole) .

Spectroscopic Data

While direct NMR/IR data for this compound is unavailable, analogs provide reference points:

  • 1H NMR: Expected signals near δ 8.5–9.0 ppm (aromatic protons adjacent to nitro groups) and δ 7.5–8.2 ppm (benzo-triazole protons) .

  • 13C NMR: Sulfonyl carbons appear at δ ~120–130 ppm, nitro groups at δ ~150 ppm .

Synthesis and Reactivity

Synthetic Routes

The compound is likely synthesized via nucleophilic substitution or coupling reactions:

  • Step 1: Synthesis of 1H-benzo[d][1,2,] triazole through cyclization of o-phenylenediamine with nitrous acid .

  • Step 2: Sulfonation using 3-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) :

1H-benzo[d][1][2][3]triazole+3-NO2C6H4SO2ClBaseTarget Compound+HCl\text{1H-benzo[d][1][2][3]triazole} + \text{3-NO}_2\text{C}_6\text{H}_4\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

This method aligns with protocols for analogous sulfonamide derivatives .

Key Reactivity

  • Electrophilic Substitution: The nitro group directs further substitutions to meta positions .

  • Reduction Potential: The nitro group can be reduced to an amine, enabling downstream functionalization .

Physicochemical Properties

PropertyValue/Description
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF)
Melting PointEstimated 180–200°C (based on analogs)
LogP~2.5 (predicted; nitro and sulfonyl groups reduce lipophilicity)
StabilityStable under inert conditions; hydrolytically sensitive in strong acids/bases

Industrial and Material Science Applications

Corrosion Inhibition

Benzotriazoles are widely used as copper corrosion inhibitors. The sulfonyl group may improve adhesion to metal surfaces .

  • Efficiency: Up to 95% inhibition reported for related compounds in acidic media .

Polymer Stabilization

The nitro group enhances UV absorption, making the compound a candidate for photostabilizers in plastics .

Future Perspectives

  • Biological Screening: Prioritize in vitro assays for antimicrobial, anticancer, and anti-inflammatory activity.

  • Structural Optimization: Introduce fluorinated or alkylated side chains to modulate bioavailability .

  • Green Synthesis: Explore solvent-free mechanochemical methods (e.g., ball-milling) to improve sustainability .

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